

BDP TMR NHS Ester (CAS: 485397-12-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: BDP TMR NHS ester

Cat. No.: B606004

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This in-depth technical guide provides a comprehensive overview of **BDP TMR NHS ester**, a fluorescent dye increasingly utilized in biological and biomedical research. This document details its core properties, experimental protocols for its application, and visual representations of key processes to facilitate its effective use in the laboratory.

Core Compound Characteristics

BDP TMR NHS ester is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.^[1] It is spectrally similar to tetramethylrhodamine (TMR) but offers significantly brighter fluorescence and a longer excited-state lifetime, making it an excellent choice for applications requiring high sensitivity.^{[2][3]}

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	485397-12-4	[2]
Molecular Formula	C ₂₅ H ₂₄ BF ₂ N ₃ O ₅	[4]
Molecular Weight	495.3 g/mol	
Appearance	Purple solid	
Solubility	Good in most organic solvents (DMF, DMSO, DCM, acetone)	

Spectral Properties

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	545 nm	
Emission Maximum (λ_{em})	570 nm	
Fluorescence Quantum Yield (Φ)	0.95	

Experimental Protocols

The following sections provide detailed methodologies for the use of **BDP TMR NHS ester** in the labeling of antibodies, a common application for this dye.

Antibody Labeling with BDP TMR NHS Ester

This protocol outlines the steps for the covalent conjugation of **BDP TMR NHS ester** to an antibody.

1. Preparation of Reagents:

- Antibody Solution:** Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS). The antibody solution must be free of extraneous proteins like bovine serum albumin (BSA) and stabilizers containing primary amines (e.g., sodium azide).

- Reaction Buffer: Prepare a 1 M sodium bicarbonate (NaHCO_3) solution with a pH of 8.3-8.5.
- **BDP TMR NHS Ester** Stock Solution: Immediately before use, dissolve the **BDP TMR NHS ester** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Labeling Reaction:

- Add the reaction buffer to the antibody solution to achieve a final concentration that raises the pH to between 8.0 and 8.5. A common approach is to add 1/10th of the antibody solution volume of 1 M NaHCO_3 .
- Add the **BDP TMR NHS ester** stock solution to the antibody solution. A typical molar excess of the dye to the antibody is 8-fold for mono-labeling. The optimal ratio may need to be determined empirically for specific antibodies and desired degrees of labeling.
- Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

Post-labeling, it is crucial to remove any unconjugated dye. Gel filtration chromatography is a commonly used method for this purpose.

1. Column Preparation:

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

2. Purification:

- Apply the antibody-dye reaction mixture to the top of the equilibrated column.
- Allow the mixture to enter the column bed completely.
- Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.

- Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling and confirm its functionality.

1. Degree of Labeling (DOL) Determination:

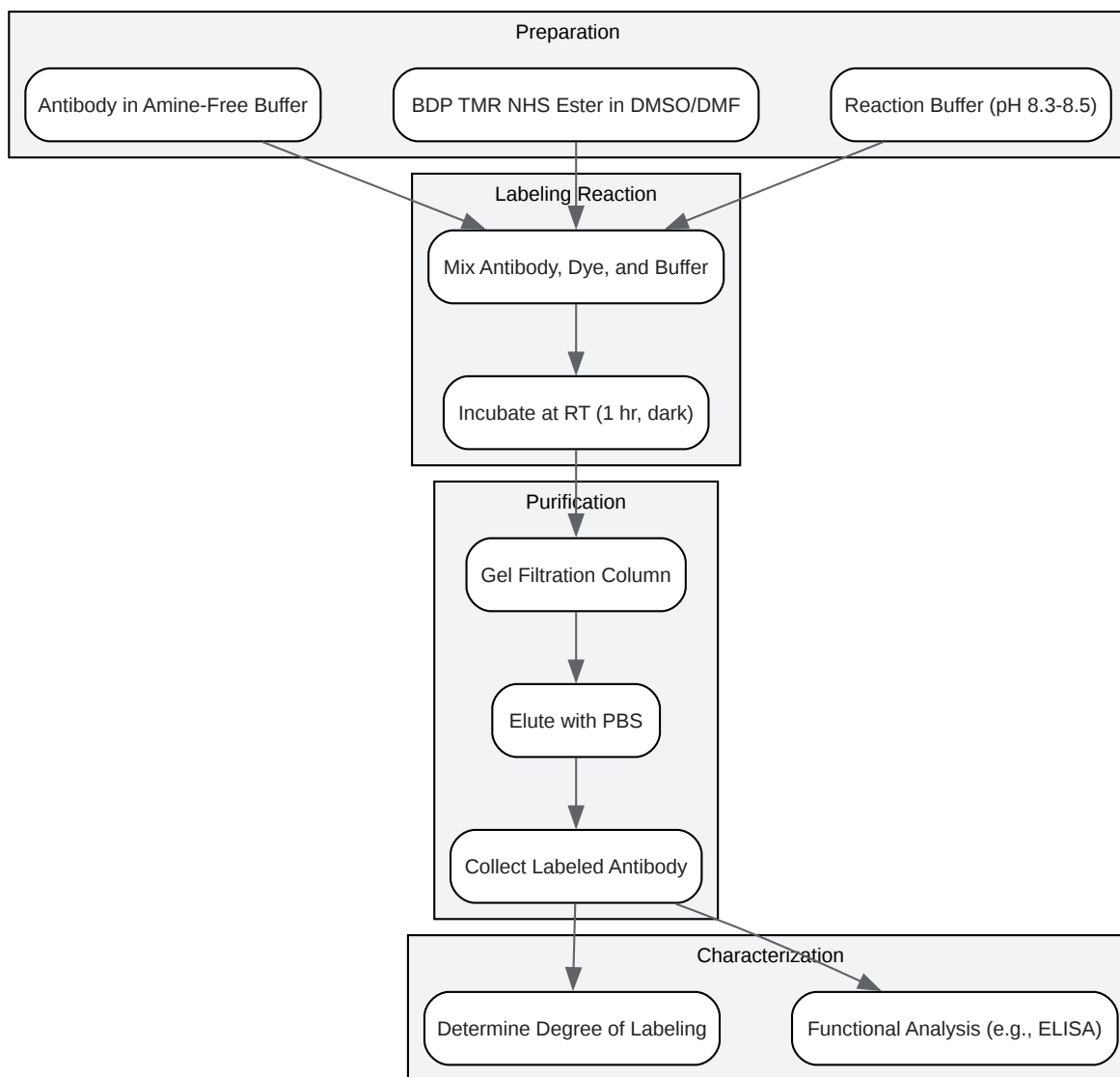
- The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (545 nm for BDP TMR). The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the dye.

2. Functional Analysis:

- The functionality of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its binding affinity. This can be evaluated using techniques such as ELISA, flow cytometry, or immunofluorescence microscopy, comparing the performance of the labeled antibody to that of the unlabeled antibody.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes involved in using **BDP TMR NHS ester**.



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Caption: Experimental workflow for antibody labeling with **BDP TMR NHS ester**.

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